N-[(3-Bromo-4-methoxyphenyl)methyl]-2-chloroacetamide
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Overview
Description
N-[(3-Bromo-4-methoxyphenyl)methyl]-2-chloroacetamide is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromo-4-methoxyphenyl)methyl]-2-chloroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-bromo-4-methoxybenzylamine is dissolved in an appropriate solvent like dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromo-4-methoxyphenyl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the bromine atom can be involved in reduction reactions to form debrominated products.
Coupling Reactions: The bromine atom allows for coupling reactions such as Suzuki-Miyaura or Heck reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated or demethoxylated products.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
N-[(3-Bromo-4-methoxyphenyl)methyl]-2-chloroacetamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds, facilitating the construction of various functionalized molecules.
Material Science: The compound is explored for its potential in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of N-[(3-Bromo-4-methoxyphenyl)methyl]-2-chloroacetamide depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their conformation and function, which is useful in studying protein-protein interactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Bromo-4-methoxyphenyl)methyl]-2-bromoacetamide
- N-[(3-Bromo-4-methoxyphenyl)methyl]-2-iodoacetamide
- N-[(3-Bromo-4-methoxyphenyl)methyl]-2-fluoroacetamide
Uniqueness
N-[(3-Bromo-4-methoxyphenyl)methyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which provides distinct reactivity patterns and potential applications. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic versatility and potential applications
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-15-9-3-2-7(4-8(9)11)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFXDRQIVDKLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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